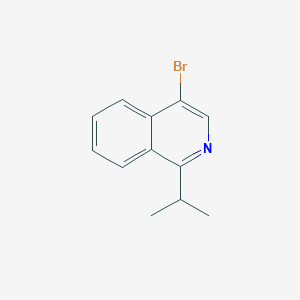
1-Isopropyl-4-bromoisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Isopropyl-4-bromoisoquinoline” is a derivative of 4-Bromoisoquinoline . Isoquinolines are found in many natural products and synthetic pharmaceuticals . The 4-Bromoisoquinoline has a molecular formula of C9H6BrN, an average mass of 208.055 Da, and a mono-isotopic mass of 206.968353 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromoisoquinoline consists of a bromine atom attached to the 4th carbon of an isoquinoline ring . The structure can be visualized using computational tools .Physical and Chemical Properties Analysis
4-Bromoisoquinoline has a density of 1.6±0.1 g/cm3, a boiling point of 282.5±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 50.0±3.0 kJ/mol and a flash point of 133.3±19.8 °C .Aplicaciones Científicas De Investigación
Synthetic Applications and Methodologies
- The bromination of isoquinoline derivatives, including 1-Isopropyl-4-bromoisoquinoline, has been explored to achieve regioselective monobromination, facilitating the synthesis of diverse isoquinoline compounds. This process is sensitive to the choice of brominating agent, acid, temperature, and concentration, highlighting its utility in synthetic chemistry for generating specific bromoisoquinoline derivatives (Brown & Gouliaev, 2004).
- The reaction of isoquinoline with ethyl bromopyruvate has been studied, showing the formation of pyrrolo[2,1-a]isoquinolines. This reaction, in the presence of activated acetylenes, underscores the synthetic versatility of bromoisoquinolines in constructing complex heterocyclic systems (Yavari, Hossaini, & Sabbaghan, 2006).
Pharmacological Potential
- Isoquinoline derivatives have been investigated for their bronchodilator and antitumor activities. For instance, certain tetrahydroisoquinolines exhibit significant bronchodilating actions, indicating potential therapeutic applications in respiratory disorders (Iwasawa & Kiyomoto, 1967).
- The synthesis of 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone has been explored, showing promise in antineoplastic activity against certain leukemias. This suggests a potential application of bromoisoquinoline derivatives in the development of new anticancer agents (Liu, Lin, Penketh, & Sartorelli, 1995).
Chemical Biology and Enzyme Inhibition
- The development of isoquinoline derivatives as inhibitors of specific enzymes such as cyclic AMP-dependent protein kinase has been reported. These compounds offer a new approach to modulate cellular signaling pathways, with implications for treating various diseases, including cancer and neurological disorders (Chijiwa et al., 1990).
Antitumor and Cytotoxicity Studies
- Research on aminoquinones structurally related to marine isoquinolinequinones has demonstrated their cytotoxic activity against several human tumor cell lines. These studies provide a foundation for the development of new antitumor agents based on isoquinoline derivatives (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Isopropyl-4-bromoisoquinoline is a type of isoquinoline, a class of compounds known to interact with various targets, including topoisomerase II and DNA . The primary targets of this compound are likely to be similar, given its structural similarity to other isoquinolines .
Mode of Action
It is known that isoquinolines can bind in the major or minor groove of dna . They can form DNA-intercalated molecular complexes, which are stabilized via hydrophobic interactions, hydrogen bonding, and/or van der Waals forces . The presence of nitrogen-bearing side chains in specific positions of their skeletons improves binding affinity and enhances solubility under physiological conditions .
Biochemical Pathways
Given the known targets of isoquinolines, it is likely that this compound affects pathways related to dna replication and cell division .
Pharmacokinetics
The bromine atom introduced into the products makes the methodology more attractive for organic synthesis , which could potentially enhance its bioavailability.
Result of Action
The result of this compound’s action is likely to be cytotoxic, given the known effects of similar isoquinoline compounds . These compounds have shown sufficient activity in human non-small cell lung cancer lines to be worthy of further study .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can affect the cyclisation of alkynyl benzyl azides, a key step in the synthesis of 4-bromoisoquinolines . Additionally, the pH and temperature of the environment could potentially affect the compound’s stability and efficacy.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-Isopropyl-4-bromoisoquinoline are not well-studied. It is known that isoquinolines, a class of compounds to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific isoquinoline and the biomolecules involved .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that isoquinolines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
4-bromo-1-propan-2-ylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN/c1-8(2)12-10-6-4-3-5-9(10)11(13)7-14-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVPJKMSIQTNQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C2=CC=CC=C21)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)
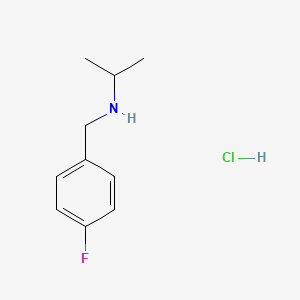
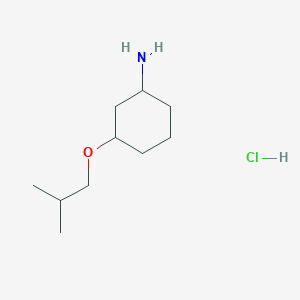
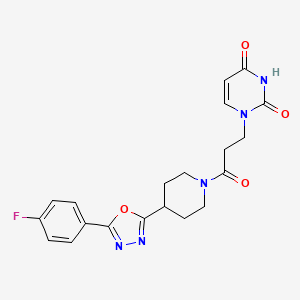
![2-[[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[1,2]pyrano[2,4-b]pyrimidin-4-yl]sulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2747718.png)
![7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2747720.png)

![N,N-Dimethyl-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-sulfonamide](/img/structure/B2747724.png)
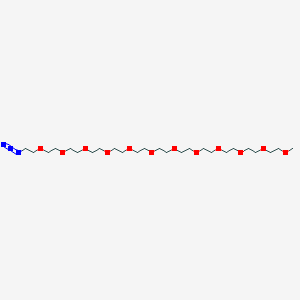
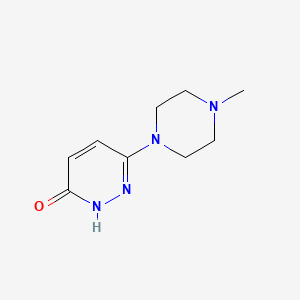
![[2-(3-Chlorophenoxy)phenyl]methyl acetate](/img/structure/B2747730.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone](/img/structure/B2747731.png)
![ethyl 2-(9-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2747732.png)
![2-(3-benzenesulfonamidobenzamido)-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2747733.png)
